REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.[C:13]([O:17][C:18]1[CH:19]=[N:20][CH:21]=[CH:22][N:23]=1)([CH3:16])([CH3:15])[CH3:14].[I:24]I.S([O-])([O-])=O.[Na+].[Na+]>C1COCC1.C(OCC)(=O)C>[C:13]([O:17][C:18]1[C:19]([I:24])=[N:20][CH:21]=[CH:22][N:23]=1)([CH3:16])([CH3:14])[CH3:15] |f:4.5.6|
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Name
|
|
Quantity
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5.64 g
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Type
|
reactant
|
Smiles
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C(C)(C)NC(C)C
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Name
|
|
Quantity
|
21.1 mL
|
Type
|
reactant
|
Smiles
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C(CCC)[Li]
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
6.78 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)OC=1C=NC=CN1
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Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
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S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Type
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CUSTOM
|
Details
|
after stirring the mixture for 30 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
After stirring at the same temperature for 4 hours
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Duration
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4 h
|
Type
|
STIRRING
|
Details
|
the mixture was stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
the organic layer was washed with 300 ml of saturated aqueous sodium chloride
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
|
FILTRATION
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Details
|
The desiccating agent was filtered off
|
Type
|
CONCENTRATION
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Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (heptane-ethyl acetate)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC1=NC=CN=C1I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.77 g | |
YIELD: CALCULATEDPERCENTYIELD | 6.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |